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Compound of Interest

Compound Name: Acat-IN-8

Cat. No.: B11930456 Get Quote

JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has

demonstrated exceptional selectivity, a critical attribute for a chemical probe intended for

investigating JNK-dependent biological processes.[1] This guide provides a comprehensive

comparison of JNK-IN-8's cross-reactivity with other kinases, supported by experimental data,

to assist researchers, scientists, and drug development professionals in its effective

application.

Kinase Inhibition Profile
JNK-IN-8 exhibits high affinity for its intended targets, with IC50 values in the low nanomolar

range for JNK1, JNK2, and JNK3.[1][2][3][4] Extensive kinase profiling has confirmed its high

specificity. When screened against a panel of over 400 kinases, JNK-IN-8 demonstrated

minimal off-target binding.[2]

Target Kinase IC50 (nM) Notes

JNK1 4.67 - 4.7
Potent irreversible inhibition.[1]

[2][3]

JNK2 18.7
Potent irreversible inhibition.[1]

[2][3]

JNK3 0.98 - 1
Most potent against this

isoform.[1][2][3]
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Initial broad-based kinase selectivity profiling identified several potential off-target kinases.

However, subsequent validation assays, including enzymatic IC50 determination and

dissociation constant (Kd) measurements, did not confirm significant inhibitory activity for most

of these hits at concentrations where JNK is potently inhibited.[5] For instance, JNK-IN-8

showed a dramatic improvement in selectivity and eliminated binding to IRAK1, PIK3C3,

PIP4K2C, and PIP5K3 when compared to earlier compounds.[3][6] While some off-target hits

like FMS and MNK2 were initially observed, they could not be validated with IC50 values below

1 µM.[5]

It is noteworthy that some cellular effects of JNK-IN-8, such as the induction of lysosome

biogenesis and autophagy, have been observed to be independent of its JNK inhibitory activity

and may be mediated through inhibition of mTOR signaling.[7]

JNK Signaling Pathway
The c-Jun N-terminal kinases are a family of serine/threonine protein kinases that belong to the

mitogen-activated protein kinase (MAPK) family.[2] They are activated by a variety of cellular

stresses and play a crucial role in regulating apoptosis, inflammation, cell differentiation, and

proliferation.[4][8]
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Caption: A simplified diagram of the JNK signaling cascade.

Experimental Protocols
The high selectivity of JNK-IN-8 has been established through multiple, complementary

experimental approaches.

Kinase Selectivity Profiling (KinomeScan)
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This method is based on a competition binding assay. A test compound (JNK-IN-8) competes

with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged

kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the

DNA tag. A reduction in the amount of bound kinase in the presence of the test compound

indicates inhibition.

Workflow:

A panel of DNA-tagged kinases is used.

JNK-IN-8 is incubated with the kinase panel.

An immobilized ligand that binds to the active site of many kinases is added.

After equilibration, the amount of each kinase bound to the immobilized ligand is measured

by qPCR.

Results are reported as "percent of control" (DMSO), where a low percentage indicates

strong inhibition.[9]
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Kinase Selectivity Profiling Workflow
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Caption: Workflow for the KinomeScan kinase profiling assay.

Cellular Kinase Profiling (KiNativ)
This is an activity-based protein profiling method used to assess kinase inhibitor selectivity in a

cellular context.

Workflow:
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Live cells (e.g., A375 melanoma cells) are treated with JNK-IN-8.[6]

Cell lysates are prepared.

The lysates are treated with a biotinylated ATP or ADP probe that covalently labels the active

sites of kinases.

Labeled kinases are enriched using streptavidin beads.

The enriched proteins are identified and quantified by mass spectrometry.

A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample compared to

the control indicates that the inhibitor has bound to and blocked the active site of that kinase.

[10]

Radioactivity-Based Enzymatic Assays
These are traditional in vitro assays to determine the IC50 value of an inhibitor for a specific

kinase.

Workflow:

A purified, active kinase is incubated with a specific substrate and radiolabeled ATP (e.g., [γ-

³³P]ATP).

The reaction is initiated in the presence of varying concentrations of JNK-IN-8.

The reaction is stopped, and the amount of radiolabeled phosphate transferred to the

substrate is measured.

The IC50 value is calculated as the concentration of JNK-IN-8 that reduces the kinase

activity by 50%.

Conclusion
The available data from multiple orthogonal assays strongly support the classification of JNK-

IN-8 as a highly selective, irreversible inhibitor of JNK kinases. While initial screenings may

suggest potential off-target interactions, these have largely not been substantiated in more
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rigorous validation assays. Researchers can therefore confidently use JNK-IN-8 as a chemical

probe to investigate the roles of JNK signaling in various biological and pathological processes,

with a low probability of confounding off-target effects. However, as with any potent inhibitor, it

is always prudent to employ appropriate controls and consider the possibility of context-

dependent off-target activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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